

Thermodynamic Properties of Solid Deuterium Sulfide: A Technical Guide

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Compound of Interest

Compound Name: Deuterium sulfide

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Introduction

Deuterium sulfide (D_2S), the deuterated isotopologue of hydrogen sulfide (H_2S), is a compound of significant interest in various scientific fields, from astrophysics to materials science. Its thermodynamic properties, particularly in the solid state, are crucial for understanding intermolecular forces, isotopic effects, and phase behavior at low temperatures. Isotopic substitution with deuterium alters vibrational modes and bond energies, leading to measurable differences in thermodynamic quantities compared to its protium counterpart. This technical guide provides a comprehensive overview of the known thermodynamic properties of solid **deuterium sulfide**, focusing on its phase transitions, crystal structures, and the experimental methods used for their determination. While a complete dataset for all thermodynamic quantities of solid D_2S is not extensively available in the public domain, this guide synthesizes the established data and provides context by comparison with hydrogen sulfide.

Phase Transitions and Crystal Structures of Solid Deuterium Sulfide

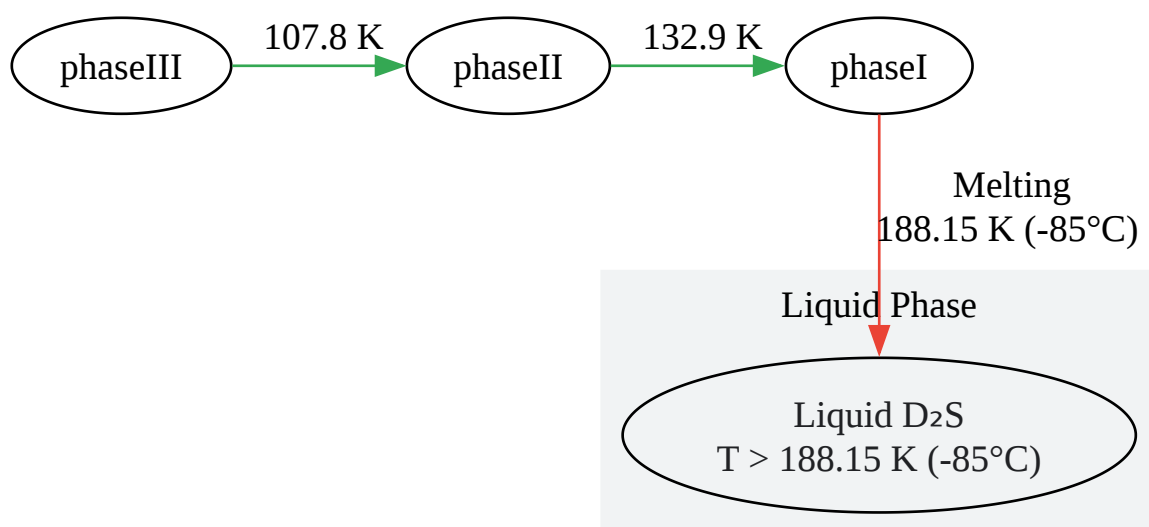
Solid **deuterium sulfide** is known to exist in three distinct polymorphic phases at ambient pressure, identified through powder neutron diffraction studies. The transition between these phases is a function of temperature, with each phase possessing a unique crystal structure.

Phase Transition Temperatures

Solid D₂S undergoes two primary phase transitions at temperatures higher than those of H₂S, a direct consequence of the isotope effect.[1]

- Phase III to Phase II: A discontinuous transition occurs at 107.8 K.[1]
- Phase II to Phase I: A lambda transition completes at approximately 132.9 K.[1]

The lowest temperature phase (Phase III) is optically anisotropic, while the two higher temperature solid phases (II and I) are isotropic.[1]



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Data Presentation: Thermodynamic and Physical Properties

Quantitative thermodynamic data for solid D₂S, such as heat capacity and enthalpy as a function of temperature, are sparse in the literature. The tables below summarize the known structural and phase transition data for D₂S, with comparative values for H₂S where available.

Table 1: Crystal Structure Data for Solid D₂S Phases

Property	Phase III	Phase II	Phase I
Crystal System	Orthorhombic	Cubic	Cubic
Space Group	Pbcm	Pa3	Fm3m
Temperature	1.5 K	120 K	160 K
Lattice Constant a (Å)	4.0760	5.7647	5.8486
Lattice Constant b (Å)	13.3801	-	-

| Lattice Constant c (Å) | 6.7215 | - | - |

Data sourced from powder neutron diffraction studies.

Table 2: Phase Transition and Thermodynamic Data for D₂S and H₂S

Property	Deuterium Sulfide (D ₂ S)	Hydrogen Sulfide (H ₂ S)
Molecular Weight (g/mol)	36.09	34.08
Melting Point	188.15 K (-85°C)[1]	187.65 K (-85.5°C)[2]
Boiling Point	213.15 K (-60°C)[1]	213.6 K (-59.55°C)[2]
Solid Phase Transition III → II	107.8 K[1]	103.5 K[1]
Solid Phase Transition II → I	~132.9 K[1]	126.2 K[1]
Heat of Fusion (kJ/kg)	Data not available	69.73[3]
Standard Enthalpy of Formation (gas, kJ/mol)	Data not available	-20.27[4]

| Specific Heat Capacity (gas, C_p, J/K·g) | Data not available | 1.015[5] |

Note: Comprehensive data for the heat capacity, enthalpy, and entropy of solid D₂S as a function of temperature are not readily available in the surveyed literature. The data for H₂S is provided for comparative purposes.

Experimental Protocols

The determination of thermodynamic properties for substances like **deuterium sulfide**, which are gaseous at standard conditions, requires specialized low-temperature experimental techniques.

1. Low-Temperature Calorimetry

This method is used to measure heat capacity (C_p), and the enthalpies of phase transitions (e.g., fusion).

- **Sample Preparation:** High-purity D_2S gas is synthesized, typically by the hydrolysis of aluminum sulfide with deuterium oxide (D_2O). The gas is then purified through cryogenic distillation to remove any impurities.
- **Apparatus:** A low-temperature adiabatic calorimeter is employed. The sample is condensed and solidified in a sample vessel within the calorimeter, which is surrounded by adiabatic shields and a vacuum jacket to minimize heat exchange with the surroundings.
- **Procedure:**
 - A known quantity of D_2S gas is admitted into the pre-cooled sample vessel and condensed.
 - The sample is cooled to the lowest starting temperature (e.g., near liquid helium temperature).
 - A precisely measured amount of electrical energy (heat) is supplied to the sample, and the resulting temperature increase (ΔT) is recorded.
 - The heat capacity is calculated using the formula $C_p = (\text{Energy Input}) / (\text{moles} \times \Delta T)$.
 - This process is repeated in a stepwise manner across the desired temperature range.
 - At a phase transition, the added energy will not cause a temperature change until the transition is complete. The total energy required for this isothermal process gives the enthalpy of the transition.

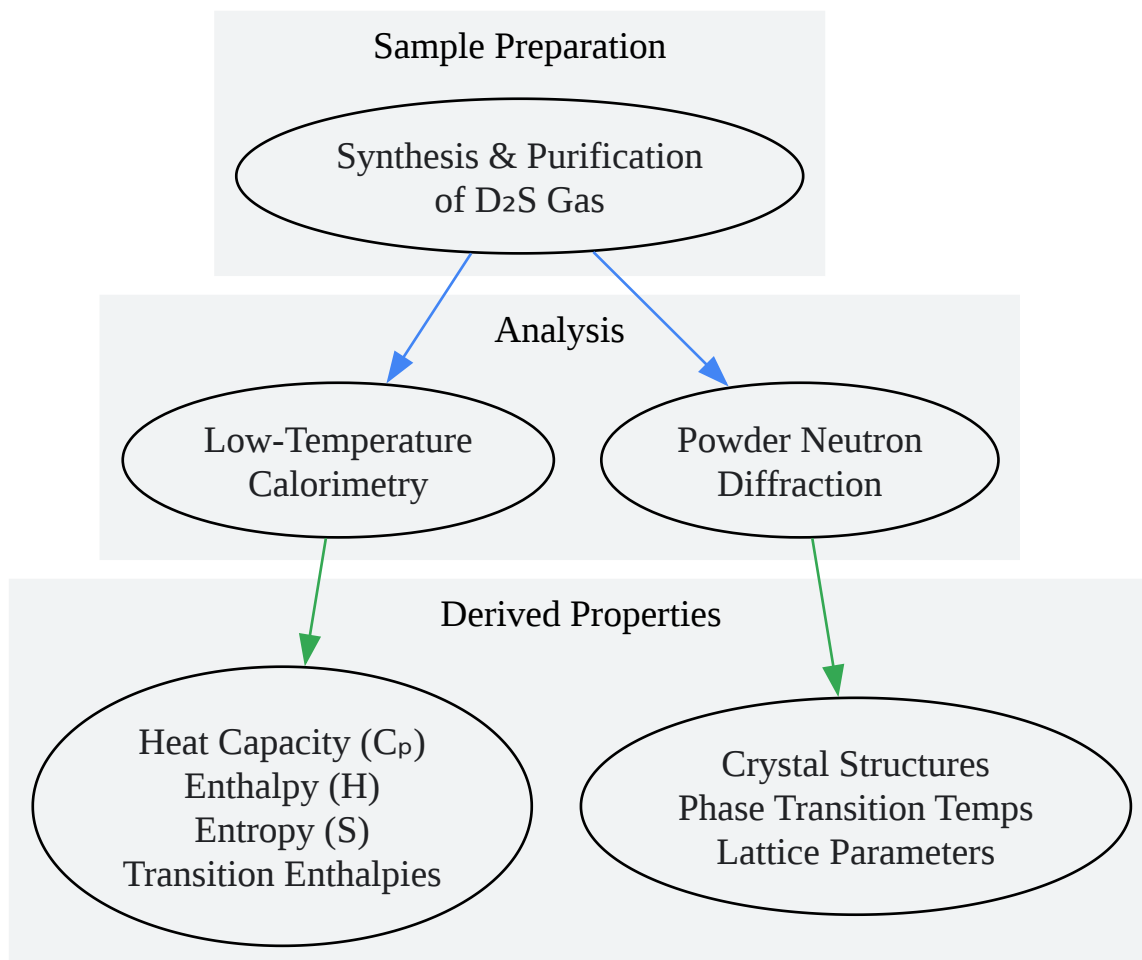
- **Data Analysis:** The collected heat capacity data is plotted against temperature. Thermodynamic functions such as enthalpy and entropy can be derived by integrating the heat capacity data:
 - Enthalpy Change: $\Delta H = \int C_p dT$
 - Entropy Change: $\Delta S = \int (C_p/T) dT$

2. Powder Neutron Diffraction

This technique is essential for determining the crystal structures of the different solid phases of D₂S. Deuterium is used instead of hydrogen because it has a much larger coherent neutron scattering cross-section and a much smaller incoherent cross-section, which results in significantly better diffraction patterns with lower background noise.

- **Sample Preparation:** Deuterated D₂S gas is required. The gas is condensed and frozen inside a cryostat that allows for temperature control.
- **Apparatus:** A high-resolution powder diffractometer at a neutron source is used. The cryostat containing the solid D₂S sample is placed in the neutron beam.
- **Procedure:**
 - The sample is cooled or heated to a target temperature corresponding to a specific solid phase.
 - A monochromatic neutron beam is directed at the sample.
 - The scattered neutrons are detected at various angles (2θ) to produce a diffraction pattern.
 - Diffraction patterns are collected at various temperatures to observe changes in the crystal structure, indicating a phase transition.
- **Data Analysis:** The positions and intensities of the diffraction peaks are analyzed using Rietveld refinement methods. This analysis yields the crystal system, space group, and

lattice parameters, as well as the positions of the deuterium and sulfur atoms within the unit cell for each solid phase.



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Conclusion

The thermodynamic properties of solid **deuterium sulfide** are characterized by three distinct crystalline phases, with transitions occurring at 107.8 K and ~132.9 K. The study of these phases has been primarily accomplished through powder neutron diffraction, which has provided detailed structural information. However, there is a noticeable lack of comprehensive calorimetric data in the scientific literature, which would be necessary to fully define the heat capacity, enthalpy, and entropy of solid D_2S across its temperature range. The isotopic differences between D_2S and H_2S manifest in elevated phase transition temperatures for the deuterated species. Further experimental investigation using low-temperature calorimetry

would be invaluable to complete the thermodynamic profile of this fundamental compound, providing deeper insights for researchers in materials science and related disciplines.

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